(2-Oxopropyl)(triphenyl)arsanium iodide
Description
Properties
CAS No. |
118194-72-2 |
|---|---|
Molecular Formula |
C21H20AsIO |
Molecular Weight |
490.2 g/mol |
IUPAC Name |
2-oxopropyl(triphenyl)arsanium;iodide |
InChI |
InChI=1S/C21H20AsO.HI/c1-18(23)17-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1 |
InChI Key |
BDAPLUWDSRVGBO-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables and Comparative Analysis
Table 1: Physicochemical Properties
Table 2: Key Research Findings
Q & A
Basic: What are the standard synthesis protocols for (2-Oxopropyl)(triphenyl)arsanium iodide?
Answer:
The compound is synthesized via alkylation of triphenylarsine with 2-iodoacetone (or analogous alkyl halides) in a polar aprotic solvent (e.g., acetonitrile or benzene) under controlled conditions. Key steps include:
- Reaction Setup: Mixing equimolar amounts of triphenylarsine and 2-iodoacetone under inert atmosphere .
- Temperature Control: Maintaining reflux (70–90°C) for 12–24 hours to ensure complete quaternization of the arsenic atom .
- Purification: Precipitation using diethyl ether, followed by recrystallization from ethanol to achieve >90% purity .
Data Support: - Melting points for analogous alkyltriphenylarsonium iodides range from 180–220°C (decomposition observed for higher alkyl chains) .
- Yields typically fall between 65–85%, influenced by steric hindrance from the 2-oxopropyl group .
Advanced: How does the instability of this compound impact experimental design?
Answer:
Higher alkyl-substituted arsonium salts are prone to decomposition via β-hydride elimination or oxidation, necessitating:
- Storage Conditions: Under inert gas (argon) at –20°C to minimize degradation .
- In Situ Generation: Direct use in reactions without prolonged storage; for example, immediate participation in anion-exchange or coordination chemistry .
- Analytical Validation: Regular NMR (¹H/¹³C) and elemental analysis to confirm integrity pre-experiment .
Contradiction Note:
While n-propyl analogs show moderate stability, the 2-oxopropyl group’s ketone moiety may accelerate decomposition, requiring stricter handling than simpler alkyl derivatives .
Basic: What spectroscopic methods confirm the structure of this compound?
Answer:
- ¹H NMR:
- Aromatic protons (triphenyl groups): δ 7.4–7.8 ppm (multiplet).
- 2-Oxopropyl group: δ 2.1–2.3 ppm (CH2), δ 2.6–2.8 ppm (COCH2), δ 3.1–3.3 ppm (As-CH2) .
- IR Spectroscopy:
- C=O stretch: 1700–1720 cm⁻¹ (oxopropyl ketone).
- As-C aromatic stretches: 1450–1500 cm⁻¹ .
- XRD: Single-crystal analysis confirms the tetrahedral geometry around arsenic and iodide counterion positioning .
Advanced: How does the arsonium group influence reactivity compared to phosphonium analogs?
Answer:
- Electrophilicity: Arsenic’s lower electronegativity vs. phosphorus increases cationic charge density, enhancing nucleophilic attack susceptibility (e.g., in SN2 reactions) .
- Ylide Formation: Unlike phosphonium salts (Wittig reagents), arsonium ylides are less stabilized due to weaker As=C bonds, limiting their use in olefination but enabling unique redox pathways .
- Steric Effects: Triphenylarsine’s larger van der Waals radius reduces accessibility to the arsenic center, slowing kinetics in crowded systems .
Basic: What are the documented biological applications of this compound?
Answer:
No direct studies on its biological activity exist, but hypotheses are drawn from phosphonium analogs:
- Mitochondrial Targeting: Cationic triphenylarsonium salts may accumulate in mitochondria due to membrane potential-driven uptake, though toxicity risks (from arsenic) require rigorous validation .
- Drug Delivery: Potential as a lipophilic carrier for anions (e.g., DNA or siRNA), leveraging its positive charge and cell-penetrating ability. Preclinical assays (e.g., cytotoxicity in HeLa cells) are recommended to assess feasibility .
Advanced: How can computational methods optimize reaction pathways involving this compound?
Answer:
- DFT Calculations: Model transition states for arsenic-centered reactions (e.g., nucleophilic substitutions) to predict regioselectivity .
- Molecular Dynamics: Simulate aggregation behavior in solvents to guide crystallization or nanoparticle synthesis .
Case Study:
For analogous iodides, computational screening identified acetonitrile as optimal for solubility (dielectric constant ~37) and reaction efficiency .
Basic: What are the key solubility properties of this compound?
Answer:
- Polar Solvents: Highly soluble in DMSO, DMF, and acetonitrile (>50 mg/mL).
- Nonpolar Solvents: Poor solubility in hexane or toluene (<1 mg/mL) .
- Aqueous Systems: Limited solubility (~0.5 mg/mL in H2O) due to hydrophobic triphenyl groups; surfactants (e.g., CTAB) improve dispersion .
Advanced: What contradictions exist in reported data on arsonium salt stability?
Answer:
- reports n-propyltriphenylarsonium iodide as stable, while higher homologs (n-butyl) decompose rapidly. However, the 2-oxopropyl derivative’s ketone may introduce oxidative instability absent in linear alkyl chains .
- Mitigation Strategy: Comparative TGA/DSC studies under nitrogen vs. air to quantify decomposition thresholds .
Basic: How is purity assessed after synthesis?
Answer:
- Elemental Analysis: Match calculated vs. observed C/H/N/As/I percentages (e.g., C: 54.2%, H: 4.3%, As: 14.1%, I: 19.4%) .
- HPLC: Reverse-phase C18 column (MeCN/H2O gradient) to detect decomposition byproducts (<2% impurity threshold) .
Advanced: Can this compound participate in photoredox catalysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
